Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a derivative of tetrahydropyridine, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a methylating agent in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .
Scientific Research Applications
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in research to model Parkinson’s disease.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another derivative with similar structural features.
Uniqueness
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl and carboxylate groups make it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry .
Biological Activity
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS Number: 1820605-22-8) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₁NO₃
- Molecular Weight : 157.17 g/mol
- Structure : The compound features a tetrahydropyridine ring with a hydroxyl and a carboxylate group, contributing to its biological reactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and potential anti-cancer effects. The following sections detail these activities.
Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits, particularly against neurodegenerative diseases. It is hypothesized that the tetrahydropyridine structure could mitigate oxidative stress and enhance neuronal survival.
Mechanism of Action :
- Antioxidant Activity : The hydroxyl group in the structure is believed to scavenge free radicals, reducing oxidative damage in neuronal cells.
- Neurotransmitter Modulation : It may influence neurotransmitter levels, enhancing synaptic plasticity and cognitive functions.
Anti-Cancer Potential
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
U937 (Monocytic Leukemia) | 10.5 | Cell cycle arrest at G1 phase |
CEM-13 (T-cell Leukemia) | 12.8 | Increased p53 expression leading to apoptosis |
Case Studies
-
Study on Neuroprotection :
- Objective : To evaluate the protective effects against oxidative stress in neuronal cultures.
- Findings : Treatment with methyl 3-hydroxy-1,2,3,4-tetrahydropyridine resulted in a significant reduction in cell death compared to untreated controls.
-
Anti-Cancer Investigation :
- Objective : To assess the cytotoxicity against breast cancer cells.
- Results : The compound exhibited dose-dependent cytotoxic effects on MCF-7 cells with an IC50 value of 15.2 µM, primarily through apoptotic pathways.
Research Findings
A comprehensive review of literature reveals the following insights into the biological activity of this compound:
- Pharmacokinetics : Preliminary studies indicate favorable absorption characteristics in animal models.
- Safety Profile : Toxicological assessments show low toxicity levels at therapeutic doses.
Properties
IUPAC Name |
methyl 3-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2,4,6,9H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZJHQZPXGAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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